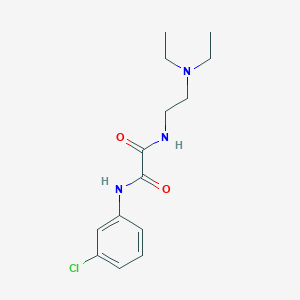
2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is part of a broader class of chemicals known for their intricate molecular structures and potential for diverse applications in fields such as materials science, pharmacology, and chemical synthesis. Its structure suggests it could have unique interactions and properties, stemming from its complex molecular arrangement, including the imidazolidinone core, phenyl groups, and trifluoromethylphenyl components.
Synthesis Analysis
The synthesis of compounds like "2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide" often involves multi-step reactions, including condensation, cyclization, and alkylation steps. One related compound, described by Uršič et al. (2010), highlights a [2+2] cycloaddition followed by substitution reactions to introduce various functional groups, indicating a complex synthesis pathway that may be applicable to our compound of interest (Uršič, Svete, & Stanovnik, 2010).
Molecular Structure Analysis
Molecular structure analysis, including crystallography and NMR studies, plays a crucial role in understanding the spatial arrangement and electronic environment of such compounds. For example, Sethusankar et al. (2002) analyzed a related acetamide compound, revealing insights into the planarity of the imidazolidine-2,4-dione system and the dihedral angles with attached phenyl rings, which could be relevant for understanding the structural dynamics of our compound (Sethusankar, Thennarasu, Velmurugan, & Jib-Kim, 2002).
Aplicaciones Científicas De Investigación
Molecular Structure Analysis
The compound 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide, related to imidazolidine derivatives, has been studied for its molecular structure. In particular, research by Sethusankar et al. (2002) on a similar compound, 5-[Acetamido(phenyl)methyl]-5-methylimidazolidine-2,4-dione, detailed its crystallization, showing the imidazolidine-2,4-dione system to be essentially planar. This analysis revealed significant dihedral angles between the planes of the imidazolidine and phenyl rings, alongside interactions stabilizing the molecular structure and packing, including C-H.O and N-H.O interactions (Sethusankar et al., 2002).
Antimicrobial and Genotoxic Properties
Research into benzoimidazole derivatives, closely related to the chemical structure of the compound , has been conducted to explore their antimicrobial and genotoxic properties. Benvenuti et al. (1997) synthesized and analyzed various derivatives for these activities, providing insights into the potential biomedical applications of similar compounds (Benvenuti et al., 1997).
Hypoglycemic Activity
A study on novel 2, 4-thiazolidinedione derivatives, which share a structural resemblance to the compound, demonstrated promising hypoglycemic activity. Nikalje et al. (2012) synthesized a series of derivatives and evaluated their effectiveness in a Wister albino mice model, contributing to the understanding of how structural variations in these compounds might affect their biological activity (Nikalje et al., 2012).
Novel Triazafulvalene Systems
Research by Uršič et al. (2010) focused on the synthesis of derivatives forming a new triazafulvalene system, highlighting the versatility of similar compounds in the development of novel molecular systems with potential applications in material science and pharmacology (Uršič et al., 2010).
Antimicrobial Agent Development
A patented approach by ASTRAZENECA AB (2004) described the use of 2,5-dioxoimidazolidin-4-yl acetamides and analogues as inhibitors of metalloproteinase MMP-12, with specific compounds demonstrating efficacy in treating MMP-12 mediated disorders such as asthma or chronic obstructive pulmonary disease (COPD). This research underscores the therapeutic potential of compounds structurally related to 2-((Z)-4-((E)-2-methyl-3-phenylallylidene)-2,5-dioxoimidazolidin-1-yl)-N-(3-(trifluoromethyl)phenyl)acetamide in treating respiratory disorders (Expert Opinion on Therapeutic Patents, 2004).
Propiedades
IUPAC Name |
2-[(4Z)-4-[(E)-2-methyl-3-phenylprop-2-enylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F3N3O3/c1-14(10-15-6-3-2-4-7-15)11-18-20(30)28(21(31)27-18)13-19(29)26-17-9-5-8-16(12-17)22(23,24)25/h2-12H,13H2,1H3,(H,26,29)(H,27,31)/b14-10+,18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTRJLHDCOVDOOB-RZTVDGLLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)C=C2C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/C=C\2/C(=O)N(C(=O)N2)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-ethoxy-6-ethyl-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2496369.png)
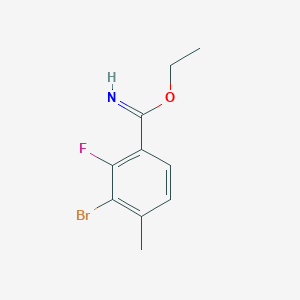
![Ethyl 1-[(2-oxo-1-phenylazetidin-3-yl)carbamoyl]cyclopropane-1-carboxylate](/img/structure/B2496371.png)
![4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide](/img/structure/B2496372.png)
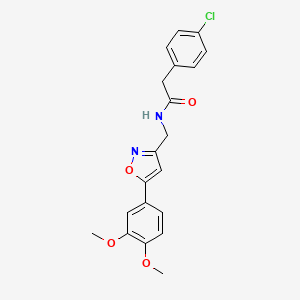


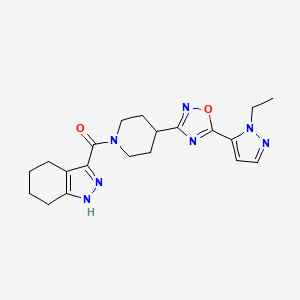
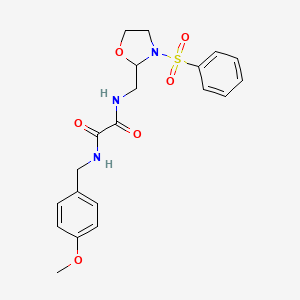

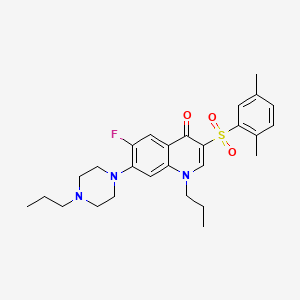
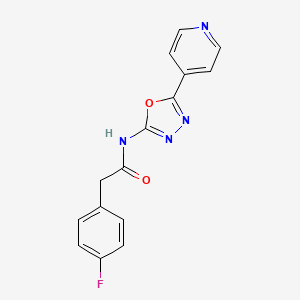
![(E)-[(4-methylanilino)-phenylmethylidene]thiourea](/img/structure/B2496391.png)
